molecular formula C14H13F3N2O B14198981 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline CAS No. 919473-51-1

4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B14198981
CAS No.: 919473-51-1
M. Wt: 282.26 g/mol
InChI Key: CGEVCHNOJKXMSQ-UHFFFAOYSA-N
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Description

4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound that features both an amino group and a trifluoromethyl group attached to a phenoxy ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:

    Nitration: of a precursor phenoxy compound to introduce a nitro group.

    Reduction: of the nitro group to form the amino group.

    Substitution: reactions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique functional groups.

Biology

    Biological assays: Used in studies to understand its interaction with biological molecules.

Medicine

    Drug development: Potential use as a lead compound in the development of pharmaceuticals.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)benzene
  • 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)phenol

Properties

CAS No.

919473-51-1

Molecular Formula

C14H13F3N2O

Molecular Weight

282.26 g/mol

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-3-methylaniline

InChI

InChI=1S/C14H13F3N2O/c1-8-6-9(18)2-4-12(8)20-13-5-3-10(19)7-11(13)14(15,16)17/h2-7H,18-19H2,1H3

InChI Key

CGEVCHNOJKXMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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